
2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde” is a biochemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H17NO/c1-10-8-13(14-5-3-4-6-14)11(2)7-12(10)9-15/h7-9H,3-6H2,1-2H3 . This indicates that the compound has a pyrrolidine ring attached to a benzaldehyde group with two methyl groups on the benzene ring. Physical And Chemical Properties Analysis
“this compound” appears as a crystal with a melting point of 83-86°C .Mecanismo De Acción
2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde is a reactive intermediate in the synthesis of a variety of compounds. It reacts with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids, to form a variety of products. The reaction is typically conducted in an inert atmosphere, such as nitrogen, and is typically conducted at a temperature of 80-90 °C.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, an important neurotransmitter. Additionally, this compound has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, which are important regulators of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a relatively stable compound, and it is soluble in a variety of organic solvents. However, this compound is a reactive compound, and it must be handled with caution.
Direcciones Futuras
Future research on 2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde may include further investigation into its biochemical and physiological effects, as well as its potential uses in the synthesis of pharmaceuticals and other compounds. Additionally, further research may focus on the development of improved synthetic methods for the production of this compound, as well as the development of new applications for this compound. Finally, further research may focus on the development of new derivatives of this compound, which may have improved properties and/or increased reactivity.
Métodos De Síntesis
2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde is synthesized using the reaction of 2,5-dimethylpyrrole with benzaldehyde in the presence of a strong base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen, and is typically conducted at a temperature of 80-90 °C. The product is then isolated by precipitation with an aqueous solution of sodium chloride.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, fragrances, and other compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiazoles and pyridines. Additionally, this compound has been used in the synthesis of a variety of bioactive compounds, such as inhibitors of the enzyme acetylcholinesterase and the enzyme cyclooxygenase.
Propiedades
IUPAC Name |
2,5-dimethyl-4-pyrrolidin-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-8-13(14-5-3-4-6-14)11(2)7-12(10)9-15/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYYUJCKCOLIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCCC2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Diamino-2-(4-bromobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2615781.png)
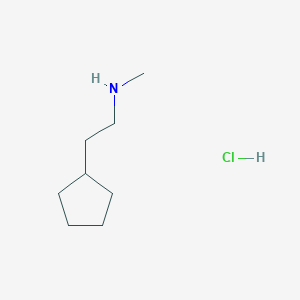
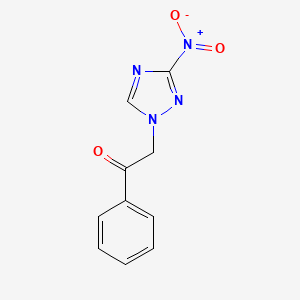
![(4-(Cyclopropylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2615787.png)
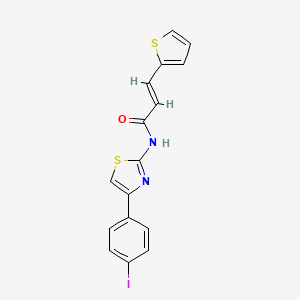
![3-butyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2615791.png)
![3-[[4-(3-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2615792.png)
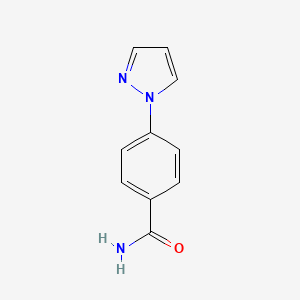
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2615795.png)

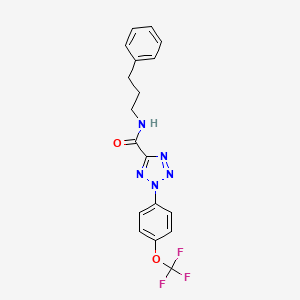
![Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/no-structure.png)
![(5Z)-2-methylsulfanyl-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B2615803.png)
![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2615804.png)